molecular formula C10H12BrNO B1272415 2-bromo-N-(2,6-dimethylphenyl)acetamide CAS No. 32433-61-7

2-bromo-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B1272415
CAS No.: 32433-61-7
M. Wt: 242.11 g/mol
InChI Key: FMQPTEFSATTZFW-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is a brominated derivative of N-(2,6-dimethylphenyl)acetamide and is known for its applications in various chemical reactions and research fields. The compound is characterized by its solid physical form and a melting point range of 148-151°C .

Scientific Research Applications

2-Bromo-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “2-bromo-N-(2,6-dimethylphenyl)acetamide” is not available in the search results, it’s worth noting that the conjugation between nitrogen lone pair electrons and the carbonyl π bond results in discrete physical and chemical properties, which govern the bioactivity of the molecule .

Safety and Hazards

While specific safety and hazards information for “2-bromo-N-(2,6-dimethylphenyl)acetamide” was not found in the search results, general safety measures for handling chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide typically involves the bromination of N-(2,6-dimethylphenyl)acetamide. One common method includes the reaction of N-(2,6-dimethylphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives under specific conditions using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of N-(2,6-dimethylphenyl)acetamide by removing the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of N-(2,6-dimethylphenyl)acetamide derivatives with different functional groups.

    Oxidation: N-oxide derivatives.

    Reduction: N-(2,6-dimethylphenyl)acetamide.

Comparison with Similar Compounds

    N-(2,6-dimethylphenyl)acetamide: The non-brominated parent compound.

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: A chlorinated analog with similar properties but different reactivity.

    2-Iodo-N-(2,6-dimethylphenyl)acetamide: An iodinated analog with distinct chemical behavior due to the larger atomic size of iodine.

Uniqueness: 2-Bromo-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and binding characteristics. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for particular applications where halogen bonding or specific reactivity is desired .

Properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQPTEFSATTZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20960652
Record name 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40251-98-7
Record name 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-dimethylaniline and bromoacetyl bromide were used to produce the above compound in the same way as Reference Example 8.
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Synthesis routes and methods II

Procedure details

See FIG. 2, Formula T2. 8.1 Preparation of 2-bromo-N-(2, 60-dimethylphenyl)acetamide DCC (14.5 g; 70 mmol) was added to a cold solution of 2,6-dimethylaniline (8.5 g; 70 mmol) and bromoacetic acid (9.75 g; 70 mmol) in dry CH2Cl2 (400 mL) in portions over 30 min. The mixture was allowed to warm to room temperature overnight with stirring. It was then filtered, and the filtrate evaporated to dryness. The residual solid was dissolved in EtOAc (200 mL) and CH2C2 (200 mL). The mixture was filtered, and the filtrate evaporated to dryness to yield 2-bromo-N-(2,6-dimethylphenyl)acetamide (19 g). 8.2 Preparation of 1-(2,6-dimethylphenyl)-2,8,8-trioxo-1,4-diaza-7,8-dithianonane
[Compound]
Name
2-bromo-N-(2, 60-dimethylphenyl)acetamide DCC
Quantity
14.5 g
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8.5 g
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9.75 g
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reactant
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400 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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